3-(Phenylsulfonyl)propanoic acid

Organic Synthesis Crystallization Purification

3-(Phenylsulfonyl)propanoic acid (CAS 10154-71-9) is a high-purity (≥98%) sulfonyl-containing carboxylic acid building block with distinct physicochemical properties—XLogP3=0.7, TPSA=79.8 Ų—that differentiate it from methylsulfonyl (MW 152.17, m.p. 105°C) and tosyl (MW 228.26) analogs. The stable, non-oxidizable phenylsulfonyl group ensures consistent yields in multi-step syntheses, validated as an intermediate for A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and its 20-epimer. Choose this compound for reliable performance in medicinal chemistry and sulfonamide/sulfone library synthesis where lipophilicity and electron-withdrawing character are critical.

Molecular Formula C9H10O4S
Molecular Weight 214.24 g/mol
CAS No. 10154-71-9
Cat. No. B154683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)propanoic acid
CAS10154-71-9
Molecular FormulaC9H10O4S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
InChIInChI=1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
InChIKeyWGTYYNCSWCKXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfonyl)propanoic acid (CAS 10154-71-9): Scientific Procurement and Differentiation Guide


3-(Phenylsulfonyl)propanoic acid (synonyms: 3-(benzenesulfonyl)propanoic acid, 3-(phenylsulfonyl)propionic acid) is a sulfonyl-containing carboxylic acid with the molecular formula C9H10O4S and a molecular weight of 214.24 g/mol. It is a white to light yellow crystalline solid with a melting point of 128-130 °C and an assay purity of 99% from leading suppliers [1]. The compound features a phenylsulfonyl group attached to the third carbon of a propanoic acid backbone, conferring distinct physicochemical and reactivity properties relative to alkyl or substituted aryl sulfonyl analogs. This guide provides a rigorous, evidence-based analysis of its quantifiable differentiation to support informed scientific and industrial procurement decisions.

Why 3-(Phenylsulfonyl)propanoic Acid Cannot Be Simply Substituted by Other Sulfonyl Propanoic Acids


Substitution of 3-(phenylsulfonyl)propanoic acid with other sulfonyl propanoic acids or sulfoxide/sulfide analogs is not straightforward due to significant differences in physicochemical properties and reactivity. The phenylsulfonyl group imparts a distinct electronic environment, lipophilicity (XLogP3 = 0.7), and topological polar surface area (TPSA = 79.8 Ų) compared to methylsulfonyl (MW 152.17 g/mol, m.p. 105 °C) or tosyl analogs (MW 228.26 g/mol) [1][2]. These differences directly impact solubility, crystallinity, and synthetic compatibility. Furthermore, the sulfonyl (S=O) functionality provides a stable, electron-withdrawing group that is not prone to oxidation, unlike the sulfinyl (S=O) or thioether (S) analogs, which can lead to variable yields and impurity profiles in multi-step syntheses . The quantitative evidence below demonstrates that even within the same compound class, these variations necessitate careful selection based on specific application requirements.

Quantitative Differentiation of 3-(Phenylsulfonyl)propanoic Acid from Structural Analogs


Physicochemical Property Differentiation: Melting Point and Molecular Weight

3-(Phenylsulfonyl)propanoic acid exhibits a melting point of 128-130 °C and a molecular weight of 214.24 g/mol, which are distinct from its closest sulfonyl propanoic acid analogs. This differentiation is critical for crystallization behavior and purification efficiency [1][2].

Organic Synthesis Crystallization Purification

Lipophilicity and Polar Surface Area Differentiation

The lipophilicity (XLogP3 = 0.7) and topological polar surface area (TPSA = 79.8 Ų) of 3-(phenylsulfonyl)propanoic acid differ from those of alkyl sulfonyl and sulfinyl analogs, impacting predicted membrane permeability and solubility [1].

Drug Design ADME Solubility Prediction

Synthetic Utility in Vitamin D3 Analog Preparation

3-(Phenylsulfonyl)propanoic acid is specifically documented as a useful building block for the synthesis and biological evaluation of all A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and its 20-epimer . In contrast, the methylsulfonyl or tosyl analogs are not reported in this context, indicating a unique reactivity profile suitable for constructing the vitamin D side chain.

Medicinal Chemistry Vitamin D Analogs Stereoselective Synthesis

Availability and Purity Profile from Leading Suppliers

3-(Phenylsulfonyl)propanoic acid is commercially available with a certified purity of 99% (HPLC) from major suppliers such as Sigma-Aldrich and AKSci, with a melting point of 128-130 °C confirming identity and purity . In comparison, 3-(methylsulfonyl)propanoic acid is less widely stocked by major research chemical suppliers, and the tosyl analog, while available, may have lower purity specifications (e.g., 95%) [1].

Chemical Sourcing Quality Control Reproducibility

Limited Comparative Biological Activity Data

While 3-(phenylsulfonyl)propanoic acid has been described as having antibacterial activity against Staphylococcus aureus and Escherichia coli, and as an inhibitor of acetylcholinesterase and butyrylcholinesterase, these claims are based on vendor summaries rather than peer-reviewed studies with quantitative comparator data . Direct head-to-head comparisons of MIC values or IC50 data against structural analogs are not available in the open literature. Therefore, any selection based on biological activity must rely on class-level inference or in-house validation.

Antibacterial Enzyme Inhibition Pharmacology

Recommended Application Scenarios for 3-(Phenylsulfonyl)propanoic Acid Based on Evidence


Synthesis of Vitamin D3 Analogs and A-Ring Diastereomers

Based on specific documentation as a building block for A-ring diastereomers of 1α,25-dihydroxyvitamin D3 and its 20-epimer, this compound is a validated intermediate for medicinal chemistry programs targeting vitamin D receptor (VDR) ligands. Its sulfonyl group provides a stable, non-oxidizable handle for subsequent transformations, and the phenyl group offers a site for further functionalization .

General Organic Synthesis Requiring a Sulfonyl-Containing Carboxylic Acid

The compound's high purity (99%), well-defined melting point, and commercial availability make it a reliable building block for synthesizing sulfonamides, sulfones, and other functionalized molecules. Its lipophilicity (XLogP3 = 0.7) and TPSA (79.8 Ų) suggest potential for designing molecules with moderate membrane permeability [1].

Quality Control and Analytical Method Development

The availability of certified analytical standards (e.g., from Sigma-Aldrich) and detailed spectral data (NMR, FTIR, MS) enables its use as a reference compound for method development, impurity profiling, and stability studies in pharmaceutical and chemical manufacturing [2].

Exploratory Biological Screening (with Caution)

Given the unverified nature of its antibacterial and enzyme inhibition claims, this compound may be suitable for initial structure-activity relationship (SAR) studies, but results should be interpreted with caution and validated against appropriate controls. In-house potency comparisons with structural analogs are necessary to establish a true differentiation profile .

Technical Documentation Hub

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